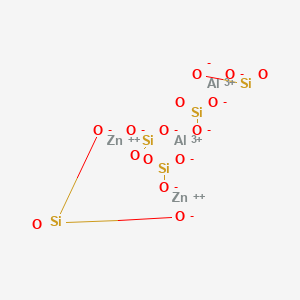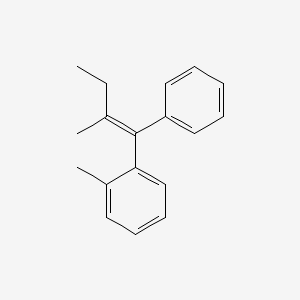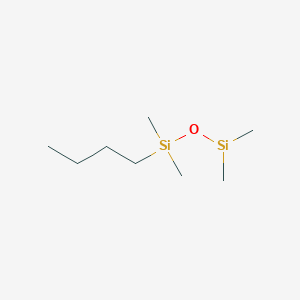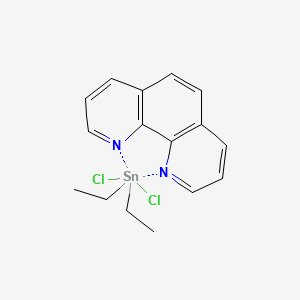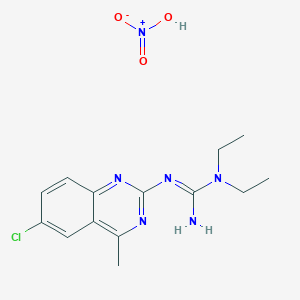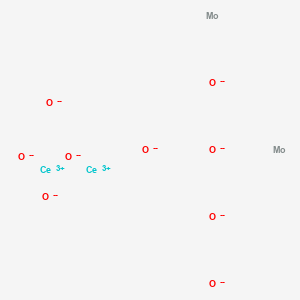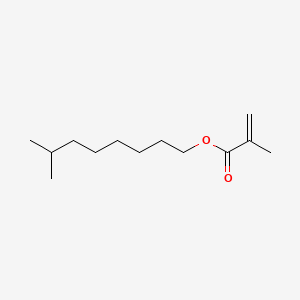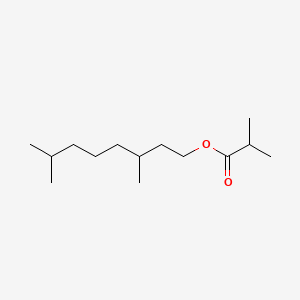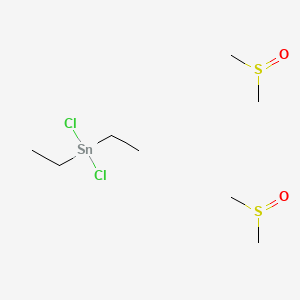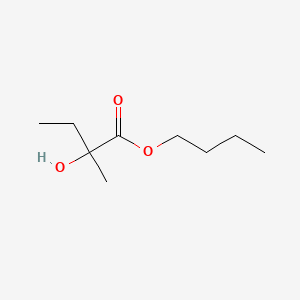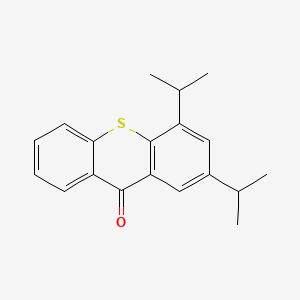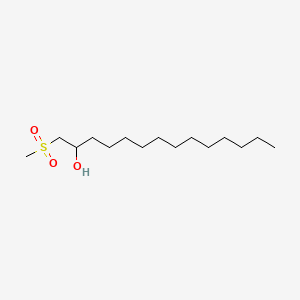
1-(Methylsulphonyl)tetradecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulphonyl)tetradecan-2-ol is an organic compound with the molecular formula C15H32O3S and a molecular weight of 292.478 g/mol It is characterized by the presence of a methylsulphonyl group attached to a tetradecan-2-ol backbone
Méthodes De Préparation
The synthesis of 1-(Methylsulphonyl)tetradecan-2-ol typically involves the reaction of tetradecan-2-ol with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(Methylsulphonyl)tetradecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Methylsulphonyl)tetradecan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(Methylsulphonyl)tetradecan-2-ol involves its interaction with specific molecular targets and pathways. The methylsulphonyl group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate enzyme activity and receptor interactions .
Comparaison Avec Des Composés Similaires
1-(Methylsulphonyl)tetradecan-2-ol can be compared with other similar compounds, such as:
1-Tetradecanol: This compound lacks the methylsulphonyl group and has different chemical properties and applications.
Methylsulfonylmethane (MSM): While MSM contains a methylsulphonyl group, it has a simpler structure and different biological activities.
2-Tetradecanol: Similar to this compound but without the methylsulphonyl group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
85099-05-4 |
|---|---|
Formule moléculaire |
C15H32O3S |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
1-methylsulfonyltetradecan-2-ol |
InChI |
InChI=1S/C15H32O3S/c1-3-4-5-6-7-8-9-10-11-12-13-15(16)14-19(2,17)18/h15-16H,3-14H2,1-2H3 |
Clé InChI |
COQFTFJCVHESIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


